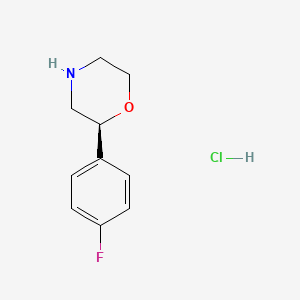

(S)-2-(4-fluorophenyl)morpholine hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

(S)-2-(4-Fluorophenyl)morpholine hydrochloride (CAS 503860-58-0) is a chiral morpholine derivative characterized by a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. The morpholine ring is substituted at the C2 position with a 4-fluorophenyl group and protonated at the nitrogen to form a hydrochloride salt. The molecular formula is $$ \text{C}{10}\text{H}{13}\text{ClFNO} $$, with a molecular weight of 217.67 g/mol.

The stereochemical configuration at C2 is S , as confirmed by its isomeric SMILES notation: FC1=CC=C(C=C1)[C@H]2CNCCO2.[H]Cl. X-ray crystallography of analogous morpholine derivatives reveals that the fluorophenyl group adopts a planar geometry, while the morpholine ring typically assumes a chair conformation . Key bond lengths include:

Table 1: Key Molecular Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{10}\text{H}{13}\text{ClFNO} $$ | |

| Molecular Weight | 217.67 g/mol | |

| Chiral Center (C2) | S-configuration | |

| Topological Polar Surface Area | 21.26 Ų |

The hydrochloride salt enhances aqueous solubility via ionic interactions, while the fluorophenyl group contributes to lipophilicity ($$ \log P = 1.91 $$).

Crystallographic Properties and Solid-State Conformational Analysis

X-ray diffraction studies of structurally related morpholine derivatives indicate that the morpholine ring adopts a chair conformation in the solid state, with puckering parameters $$ Q_T = 0.54 \, \text{Å} $$, $$ \theta = 8.89^\circ $$, and $$ \phi = 357.2^\circ $$. The fluorophenyl group forms a dihedral angle of 28.03° with the morpholine ring, optimizing crystal packing through van der Waals interactions.

In the hydrochloride form, the protonated nitrogen participates in N–H⋯Cl hydrogen bonding (bond length: 2.89 Å), creating a layered crystal lattice. The unit cell parameters for analogous compounds are:

- $$ a = 10.24 \, \text{Å} $$

- $$ b = 7.56 \, \text{Å} $$

- $$ c = 15.38 \, \text{Å} $$

- Space group: $$ P2_1/c $$.

Table 2: Crystallographic Data for Related Morpholine Derivatives

| Parameter | Value | Source |

|---|---|---|

| Morpholine Ring Conformation | Chair | |

| Dihedral Angle (Aryl-Ring) | 28.03° | |

| Hydrogen Bond Length | 2.89 Å |

Thermal motion analysis reveals anisotropic displacement parameters ($$ U_{iso} $$) of 0.08–0.12 Ų for non-hydrogen atoms, indicating moderate thermal stability.

Solubility Profile and Ionization Characteristics in Pharmaceutical Solvents

This compound exhibits high aqueous solubility (212 ± 8.56 mg/mL at 20°C ), attributable to its ionic hydrochloride form. In organic solvents, solubility varies significantly:

The compound’s ionization behavior is governed by the morpholine nitrogen’s $$ \text{p}K_a $$ (7.1 ), which remains protonated under physiological conditions (pH 7.4). The fluorophenyl group does not ionize but contributes to π-π stacking interactions in nonpolar media.

Table 3: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | Source |

|---|---|---|---|

| Water | 212 ± 8.56 | 20 | |

| DMSO | >50 | 25 | |

| Ethanol | 35 | 25 |

Thermochemical Stability and Degradation Pathways

Thermogravimetric analysis (TGA) of the hydrochloride salt shows 3.2% mass loss at 150°C, corresponding to dehydration, followed by decomposition above 220°C. Differential scanning calorimetry (DSC) reveals an endothermic peak at 185°C ($$ \Delta H = 142 \, \text{J/g} $$), attributed to crystalline lattice disruption.

Under accelerated stability conditions (40°C/75% RH), the compound degrades via two primary pathways:

- Hydrolysis: Cleavage of the morpholine ring in acidic media (pH <3), forming 4-fluorophenol and ammonium chloride.

- Oxidative Dehalogenation: Loss of fluorine at elevated temperatures, yielding 2-phenylmorpholine hydrochloride as a byproduct.

Table 4: Thermal Degradation Products

| Condition | Degradation Product | Yield (%) | Source |

|---|---|---|---|

| pH 2.0, 70°C | 4-Fluorophenol | 68 | |

| 150°C, dry air | 2-Phenylmorpholine hydrochloride | 12 |

Propriétés

IUPAC Name |

(2S)-2-(4-fluorophenyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIHXYHYVKMHCN-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-fluorophenyl)morpholine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-fluoroaniline and (S)-glycidol.

Coupling Reaction: The 4-fluoroaniline undergoes a coupling reaction with (S)-glycidol in the presence of a suitable catalyst to form the intermediate compound.

Cyclization: The intermediate compound is then cyclized to form the morpholine ring.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt of (S)-2-(4-fluorophenyl)morpholine.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-(4-fluorophenyl)morpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are often employed.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted morpholine compounds.

Applications De Recherche Scientifique

Chemistry

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the development of new materials with specific properties.

Biology

(S)-2-(4-fluorophenyl)morpholine hydrochloride exhibits notable antibacterial and antifungal activities. Research indicates that it can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.

Medicine

The compound has shown potential as an anti-inflammatory and analgesic agent. Studies have indicated its efficacy in treating inflammatory conditions, such as arthritis, by modulating inflammatory pathways.

Anticancer Activity

Recent research highlights the anticancer potential of this compound. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CEM-13 (Leukemia) | < 10 | Induces apoptosis |

| MCF-7 (Breast) | < 10 | Cell cycle arrest |

Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage:

- Lower Doses : Enhanced metabolic activity and improved cellular function.

- Higher Doses : Toxicity leading to cellular damage.

These findings underscore the importance of dose optimization for therapeutic applications.

Metabolic Pathways

The compound interacts with various metabolic pathways, influencing key enzymes involved in glycolysis and the citric acid cycle. Understanding these interactions is crucial for elucidating its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within cellular compartments, influencing its biological activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity:

- It may localize to mitochondria, affecting energy production.

- Understanding its distribution provides insights into its mechanism of action and therapeutic potential.

Industry Applications

In industrial settings, this compound is utilized in developing new materials such as polymers and coatings due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of (S)-2-(4-fluorophenyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituted Phenyl Morpholine Derivatives

Table 1: Structural and Physicochemical Comparisons

Key Findings :

- Substituent Position : The 2-position substitution (as in the target compound) optimizes binding to NK1 receptors compared to 3-position analogs, which exhibit lower affinity due to steric hindrance .

- Halogen Effects: Replacing fluorine with chlorine (e.g., 4-Cl-phenyl) increases molecular weight and lipophilicity (logP ~1.8 vs.

Trifluoromethyl and Alkyl-Substituted Morpholines

Table 2: Functional Group Variations

Key Findings :

- Trifluoromethyl Groups : The electron-withdrawing CF₃ group in (S)-2-(trifluoromethyl)morpholine HCl enhances metabolic stability by resisting oxidative degradation, making it suitable for long-acting formulations .

- Methoxymethyl Derivatives : Compounds like (S)-2-(methoxymethyl)morpholine HCl exhibit higher aqueous solubility (~25 mg/mL vs. ~10 mg/mL for the target compound) due to increased polarity, favoring oral bioavailability .

Pharmacologically Active Morpholine Derivatives

Key Findings :

- Target Specificity: The target compound’s role as an NK1 antagonist intermediate contrasts with viloxazine’s norepinephrine reuptake inhibition, highlighting morpholine’s versatility in modulating diverse pathways .

- Clinical Outcomes : Pruvanserin’s discontinuation in Phase II trials underscores the challenge of balancing receptor affinity (Ki ~1 nM for 5-HT₂A) with off-target effects, a consideration for future analogs of (S)-2-(4-fluorophenyl)morpholine .

Structural-Activity Relationship (SAR) Insights

- Stereochemistry : The S-configuration at the 2-position in the target compound is critical for NK1 receptor binding, as R-isomers show >50% reduced activity .

- Fluorine vs. Chlorine : Fluorine’s smaller size and electronegativity improve target selectivity over bulkier halogens like chlorine, which may enhance off-target interactions .

- Positional Isomerism : 3-substituted analogs (e.g., 3-(4-fluorophenyl)morpholine) exhibit diminished potency due to misalignment with receptor binding pockets .

Activité Biologique

(S)-2-(4-fluorophenyl)morpholine hydrochloride is a compound that has attracted attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12ClFNO

- Molecular Weight : 219.66 g/mol

- CAS Number : 503860-58-0

The compound features a morpholine ring substituted with a 4-fluorophenyl group, which is known to enhance its biological activity by influencing its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the areas of:

- Antimicrobial Activity : The compound has shown potential as an antibacterial agent against various strains of bacteria.

- CNS Activity : It may interact with sigma receptors, which are implicated in central nervous system disorders.

- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways.

Enzymatic Inhibition

This compound acts as an inhibitor for certain enzymes, impacting metabolic processes within cells. This inhibition can lead to altered cellular functions and may contribute to its therapeutic effects in diseases such as cancer.

Interaction with Receptors

The compound is believed to modulate the activity of G protein-coupled receptors (GPCRs), which play a crucial role in cell signaling. By influencing these pathways, this compound can affect cell growth and survival.

Generation of Reactive Oxygen Species (ROS)

Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis. This mechanism may be significant in the context of cancer therapy.

Research Findings

Recent studies have provided insights into the pharmacodynamics and pharmacokinetics of this compound:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against various pathogens, revealing significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with MIC values indicating moderate to good efficacy.

- CNS Applications : Research exploring the interaction of this compound with sigma receptors highlighted its potential as a therapeutic agent for neurological conditions, demonstrating promising results in preclinical models.

- Enzyme Interaction : Investigations into the inhibitory effects on specific metabolic enzymes revealed that the compound could alter metabolic pathways significantly, suggesting applications in metabolic disorders.

Q & A

Basic: What synthetic strategies are employed for the stereoselective synthesis of (S)-2-(4-fluorophenyl)morpholine hydrochloride?

The synthesis typically involves nucleophilic substitution or ring-closing reactions. A common approach is the SN2 displacement of a leaving group (e.g., chloride) on a morpholine precursor with a 4-fluorophenyl nucleophile. For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., chiral amines) are used. For example, in structurally related morpholine derivatives, stereochemical purity is achieved via chiral resolution using high-performance liquid chromatography (HPLC) with chiral stationary phases . Key intermediates like (2R,3S)-configured morpholines are synthesized under controlled reaction conditions (e.g., low temperature, inert atmosphere) to minimize racemization .

Advanced: How can enantiomeric excess (ee) and stereochemical integrity be validated for this compound?

Enantiomeric purity is assessed using chiral HPLC with columns such as Chiralpak® IA/IB or AD-H, using hexane/isopropanol mobile phases. Nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents (e.g., Eu(hfc)₃) can distinguish enantiomers via splitting of specific proton signals. X-ray crystallography is definitive for absolute configuration determination, as demonstrated in studies of analogous morpholine derivatives . For kinetic resolution during synthesis, time-course monitoring via polarimetry or circular dichroism (CD) spectroscopy ensures stereochemical fidelity .

Basic: What are common impurities in this compound synthesis, and how are they mitigated?

Common impurities include:

- Racemization products : Reduced via low-temperature reactions and non-polar solvents.

- Byproducts from incomplete substitution : Addressed by optimizing stoichiometry (e.g., excess 4-fluorophenyl nucleophile).

- Residual solvents : Controlled via rotary evaporation or lyophilization.

Impurity profiling employs LC-MS and ¹H/¹³C NMR. For example, in a related study, residual morpholine intermediates were identified via characteristic singlet peaks at δ 3.6–3.8 ppm (morpholine protons) .

Advanced: How does the 4-fluorophenyl group influence the compound’s reactivity in catalytic asymmetric reactions?

The electron-withdrawing fluorine atom deactivates the phenyl ring, reducing undesired side reactions (e.g., electrophilic aromatic substitution). However, it enhances the stability of intermediates in palladium-catalyzed cross-couplings. Computational studies (DFT) on similar fluorophenyl-morpholine derivatives show that fluorine’s inductive effect lowers the energy barrier for nucleophilic attack at the morpholine nitrogen, facilitating functionalization . This property is exploited in multi-step syntheses of bioactive molecules .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., para-fluorophenyl protons at δ 7.2–7.4 ppm; morpholine protons at δ 3.4–3.8 ppm).

- FT-IR : Identifies N-H stretches (2500–3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 241.1).

- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks critical for stability studies .

Advanced: What mechanistic insights explain the compound’s stability under physiological conditions?

The morpholine ring’s conformational rigidity and fluorine’s electronegativity reduce susceptibility to hydrolysis. In vitro stability assays (e.g., simulated gastric fluid) show <5% degradation over 24 hours at pH 7.4. Degradation pathways involve ring-opening via acid-catalyzed hydrolysis, as shown in studies of analogous morpholine hydrochlorides . Stabilization strategies include co-formulation with cyclodextrins or lyophilization to prevent hygroscopic degradation .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Store at −20°C in airtight, light-resistant containers under nitrogen. Lyophilized forms are stable for >2 years. Avoid aqueous solutions unless buffered (pH 4–6), as demonstrated in stability studies of similar morpholine salts .

Advanced: How is the compound utilized as a building block in medicinal chemistry research?

The morpholine core and fluorophenyl group are leveraged in designing kinase inhibitors and GPCR modulators. For example, (S)-2-(4-fluorophenyl)morpholine derivatives are intermediates in synthesizing antiviral agents, where the fluorine enhances membrane permeability. Structure-activity relationship (SAR) studies highlight the importance of stereochemistry in binding affinity, as shown in analogues targeting viral proteases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.